6-Bromo-1-(2-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile
Description
6-Bromo-1-(2-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile is a brominated indole derivative featuring a 2-methoxyphenyl group at the 1-position, a methyl group at the 2-position, and a nitrile substituent at the 3-position. Indole derivatives are widely studied for their structural diversity and applications in medicinal chemistry, materials science, and crystallography. The bromine atom at the 6-position enhances reactivity for further functionalization, while the 2-methoxyphenyl group may influence electronic properties and molecular packing in the solid state .
Properties
CAS No. |
922184-55-2 |
|---|---|
Molecular Formula |
C17H13BrN2O |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
6-bromo-1-(2-methoxyphenyl)-2-methylindole-3-carbonitrile |
InChI |
InChI=1S/C17H13BrN2O/c1-11-14(10-19)13-8-7-12(18)9-16(13)20(11)15-5-3-4-6-17(15)21-2/h3-9H,1-2H3 |
InChI Key |
UHTAOARALONOBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3OC)C=C(C=C2)Br)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Bromo-1-(2-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of the bromine atom into the indole ring.
Methoxylation: Addition of the methoxy group to the phenyl ring.
Nitrile Formation: Introduction of the carbonitrile group.
The reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and methoxylation agents such as sodium methoxide in methanol. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
6-Bromo-1-(2-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Bromo-1-(2-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(2-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The carbonitrile group may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Geometry
The planarity of the indole ring system and the orientation of substituents significantly impact physicochemical properties. Key comparisons include:
1-(4-Bromophenyl)-2-methyl-1H-indole-3-carbonitrile
- Structure : 4-Bromophenyl (1-position), methyl (2-position), nitrile (3-position).
- Planarity : Dihedral angle between pyrrole and benzene rings = 0.95° , indicating high planarity .
- Crystal Packing : Stabilized by weak C–H⋯π interactions .
6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile
- Structure : Methoxy (6-position), phenyl (1-position), methyl (2-position), nitrile (3-position).
- Planarity : Dihedral angle = 1.37° , slightly less planar than the 4-bromophenyl analog due to steric effects of the 6-methoxy group .
- Crystal Packing : Similar weak C–H⋯π interactions but with a larger dihedral angle (64.48°) between indole and phenyl rings .
7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile
- Structure : Bromine (7-position), phenyl (2-position), methyl (1-position), nitrile (3-position).
- Synthesis : Prepared via nucleophilic substitution and cyclization, highlighting bromine’s versatility in indole functionalization .
Target Compound: 6-Bromo-1-(2-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile
- Expected Geometry : The 2-methoxyphenyl group at the 1-position likely introduces steric hindrance, reducing planarity compared to 1-(4-bromophenyl) analogs. The methoxy’s electron-donating effect may also alter electronic density at the indole core.
Table 1: Structural Comparison of Indole-3-carbonitrile Derivatives
Physicochemical and Electronic Properties
- Polarity: The nitrile group enhances polarity, improving solubility in polar aprotic solvents relative to non-cyano indoles.
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